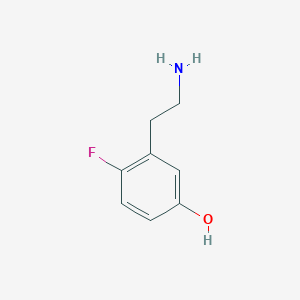

3-(2-Aminoethyl)-4-fluorophenol

Description

3-(2-Aminoethyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the para position and a 2-aminoethyl group at the meta position.

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3-4,10H2 |

InChI Key |

SOLZMJPQOOYEMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-fluorophenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.

Substitution Reaction: The phenol derivative undergoes a substitution reaction with an appropriate aminoethyl reagent, such as 2-bromoethylamine, under basic conditions to introduce the aminoethyl group at the 3-position.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for 3-(2-Aminoethyl)-4-fluorophenol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(2-Aminoethyl)-4-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Fluorophenols

Fluorophenols vary in fluorine substitution patterns, significantly impacting their reactivity and interactions. Key comparisons include:

Table 1: Fluorophenol Derivatives and Glycosylation Efficiency

| Compound | Fluorine Position | Glycosylation Products (N. tabacum) | Efficiency (β-glucoside) | Key Applications |

|---|---|---|---|---|

| 2-Fluorophenol | Ortho | β-glucoside, β-gentiobioside | 60% | Environmental metabolism studies |

| 3-Fluorophenol | Meta | β-glucoside | 17% | Metabolic pathway analysis |

| 4-Fluorophenol | Para | β-glucoside, β-gentiobioside | 32% | Solvent H-bond probe (19F NMR) |

| 3-(2-Aminoethyl)-4-fluorophenol | Para (F), Meta (NH2CH2CH2) | Not reported | Hypothetical: Lower than 4-fluorophenol* | Drug design, agrochemicals |

*The aminoethyl group may sterically hinder glycosylation compared to simpler fluorophenols .

Key Findings:

- Glycosylation Trends: 4-Fluorophenol exhibits higher glycosylation efficiency (32%) than 3-fluorophenol (17%), highlighting positional effects on enzymatic recognition .

- Solvent Interactions: 4-Fluorophenol is widely used as a probe for solvent hydrogen-bond acceptance via 19F NMR, suggesting that 3-(2-Aminoethyl)-4-fluorophenol could similarly interact with solvents, though its aminoethyl group may alter H-bonding dynamics .

Aminoethyl-Substituted Analogues

Aminoethyl groups are common in bioactive compounds. Examples from the evidence include:

Table 2: Aminoethyl-Substituted Compounds

| Compound | Core Structure | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 6-Fluorotryptamine | Indole | C₁₀H₁₁FN₂ | 178.21 | Serotonin receptor modulation |

| 5-Methoxytryptamine | Indole | C₁₁H₁₄N₂O | 190.24 | Neurotransmitter analog |

| 3-(2-Aminoethyl)-4-fluorophenol | Phenol | C₈H₁₀FNO* | 155.17* | Hypothetical: Agrochemical intermediates |

*Calculated based on structural analogy to fluorophenols and tryptamine derivatives .

Key Findings:

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 4-Fluorophenol | - | 178–179 | High (due to -OH and F) |

| 3-(Trifluoromethyl)phenol | -2–-1.8 | 178–179 | Moderate (lipophilic CF₃) |

| 6-Fluorotryptamine | Not reported | Not reported | High (indole + NH₂) |

| 3-(2-Aminoethyl)-4-fluorophenol | Estimated: 100–120* | Estimated: 250–300* | High (polar -OH and NH₂) |

*Predicted based on analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.